molecular formula C4H3ClO2S2 B12957317 5-chlorothiophene-2-sulfinic Acid

5-chlorothiophene-2-sulfinic Acid

Cat. No.: B12957317
M. Wt: 182.7 g/mol
InChI Key: FRTVDSHLRLSAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chlorothiophene-2-sulfinic Acid is a high-purity organosulfur compound with a molecular formula of C4H3ClO2S2 and a molecular weight of 182.7 g/mol . This chemical serves as a versatile synthetic intermediate and building block in various fields of scientific research . In chemistry, it is extensively used for the synthesis of other organosulfur compounds and complex heterocyclic structures . The compound is characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a sulfinic acid group at the 2-position, making it a valuable precursor for further chemical transformations . Researchers can synthesize this compound through a two-step process involving the chlorosulfonation of 5-chlorothiophene to form a sulfonyl chloride intermediate, followed by a controlled reduction using mild agents like sodium sulfite (Na2SO3) . This method can yield the product with a purity typically above 90% after recrystallization . In biological and medicinal research, this compound is investigated for its potential antimicrobial and anticancer properties . Its mechanism of action is believed to involve the sulfinic acid group acting as a nucleophile, enabling it to interact with specific molecular targets and inhibit certain enzymes by binding to their active sites . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

Molecular Formula

C4H3ClO2S2

Molecular Weight

182.7 g/mol

IUPAC Name

5-chlorothiophene-2-sulfinic acid

InChI

InChI=1S/C4H3ClO2S2/c5-3-1-2-4(8-3)9(6)7/h1-2H,(H,6,7)

InChI Key

FRTVDSHLRLSAFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)O

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Intermediate Route

A common approach to sulfinic acids involves the synthesis of the corresponding sulfonyl chloride, followed by controlled reduction to the sulfinic acid.

  • Step 1: Chlorosulfonation of 5-chlorothiophene

    5-Chlorothiophene can be reacted with chlorosulfonic acid (ClSO3H) under low temperature (0–5 °C) to introduce a sulfonyl chloride group at the 2-position, yielding 5-chlorothiophene-2-sulfonyl chloride.

  • Step 2: Reduction to Sulfinic Acid

    The sulfonyl chloride intermediate is then selectively reduced to the sulfinic acid using mild reducing agents such as sodium sulfite (Na2SO3) or zinc dust in aqueous or alcoholic media. This step requires careful control to avoid over-reduction to thiol or sulfonic acid.

Direct Sulfinylation via Nucleophilic Substitution

Alternatively, nucleophilic substitution on 5-chlorothiophene derivatives with sulfinate salts (e.g., sodium sulfinate) can yield sulfinic acid derivatives after hydrolysis.

Research Findings and Optimization Parameters

Reaction Conditions Impact

  • Temperature: Low temperatures (0–5 °C) favor selective sulfonyl chloride formation and reduce side reactions.
  • Molar Ratios: Slight excess of chlorosulfonic acid ensures complete sulfonylation.
  • Solvent: Use of inert solvents such as dichloromethane or chloroform during chlorosulfonation improves selectivity.
  • Reduction Agent: Sodium sulfite is preferred for mild reduction; zinc dust can be used but requires careful monitoring.

Purity and Yield

  • Purity of 5-chlorothiophene-2-sulfinic acid is typically above 90% after recrystallization.
  • Yields range from 60% to 80% depending on scale and reaction control.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Chlorosulfonation + Reduction 5-Chlorothiophene Chlorosulfonic acid, Na2SO3 0–5 °C chlorosulfonation; room temp reduction High selectivity; scalable Requires careful temperature control
Nucleophilic Substitution 5-Chlorothiophene derivatives Sodium sulfinate salts Mild aqueous conditions Direct sulfinic acid formation Limited substrate scope
One-pot Chlorination + Sulfinylation (adapted) 2-Thiophenecarboxaldehyde Chlorine, NaOH, Na2SO3 Multi-step, controlled temp Efficient for related compounds Complex, less direct for sulfinic acid

Chemical Reactions Analysis

Types of Reactions

5-Chlorothiophene-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-chlorothiophene-2-sulfonic acid.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfonic acid group.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Chlorothiophene-2-sulfonic acid.

    Reduction: 5-Chlorothiophene-2-sulfonic acid.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chlorothiophene-2-sulfinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chlorothiophene-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Chlorothiophene-2-Sulfonyl Chloride

  • Structure : ClC₁=CC=C(S₁)S(Cl)(=O)=O .
  • Molecular Formula : C₄H₂Cl₂O₂S₂.
  • Applications : A key intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes due to its high reactivity .
  • Reactivity : The sulfonyl chloride (-SO₂Cl) group undergoes nucleophilic substitution (e.g., with amines to form sulfonamides) .
  • Safety : Corrosive and moisture-sensitive, requiring careful handling .

5-Chlorothiophene-2-Sulfonamide

  • Structure : Features a sulfonamide (-SO₂NH₂) group at the 2-position.
  • Applications : Used in Rh-catalyzed aerobic N-alkylation reactions to produce bioactive molecules .
  • Synthesis : Derived from sulfonyl chloride via reaction with ammonia .
  • Stability : Less reactive than sulfonyl chlorides but retains bioactivity in medicinal chemistry .

5-Chlorothiophene-2-Carboxylic Acid

  • Structure : Includes a carboxylic acid (-COOH) group (CAS 24065-33-6) .
  • Molecular Formula : C₅H₃ClO₂S.
  • Applications: Pharmaceutical intermediate, notably in Rivaroxaban (anticoagulant) synthesis as an impurity marker .
  • Reactivity : Forms esters, amides, and salts; participates in coupling reactions .

Hypothetical 5-Chlorothiophene-2-Sulfinic Acid

  • Expected Structure : Contains a sulfinic acid (-SO₂H) group.
  • Predicted Properties: Acidity: Less acidic than sulfonic acids (-SO₃H) but more than thiophenol derivatives. Reactivity: May act as a reducing agent or form sulfonates upon oxidation.

Structural and Functional Group Analysis

Compound Functional Group Reactivity Profile Key Applications
Sulfonyl Chloride -SO₂Cl Nucleophilic substitution Pharmaceuticals, agrochemicals
Sulfonamide -SO₂NH₂ N-alkylation, bioactivity Drug intermediates
Carboxylic Acid -COOH Esterification, amidation Rivaroxaban synthesis
Sulfinic Acid (Inferred) -SO₂H Oxidation/reduction, mild acidity Hypothetical: Catalysis, intermediates

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